4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4'-ethyl-3,5-difluoro-1,1'-biphenyl

Description

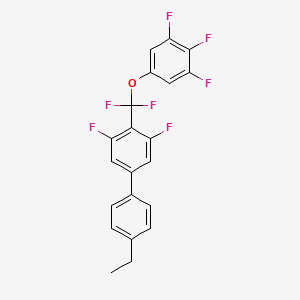

4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4'-ethyl-3,5-difluoro-1,1'-biphenyl (CAS: 303186-19-8) is a fluorinated biphenyl derivative with the molecular formula C21H13F7O (MW: 414.32 g/mol). Its structure features a biphenyl core substituted with fluorine atoms at the 3,5-positions on one ring, a difluoro(3,4,5-trifluorophenoxy)methyl group at the 4-position, and an ethyl group at the 4'-position of the adjacent ring. This compound is synthesized via Suzuki-Miyaura cross-coupling, as outlined in , and is utilized in advanced materials science, particularly in liquid crystal research and as a molecular template for magnetic solid-phase extraction (MSPE) of environmental pollutants .

Properties

IUPAC Name |

2-[difluoro-(3,4,5-trifluorophenoxy)methyl]-5-(4-ethylphenyl)-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13F7O/c1-2-11-3-5-12(6-4-11)13-7-15(22)19(16(23)8-13)21(27,28)29-14-9-17(24)20(26)18(25)10-14/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUBOAYBUBUTPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C(OC3=CC(=C(C(=C3)F)F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701138261 | |

| Record name | 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-4′-ethyl-3,5-difluoro-1,1′-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701138261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303186-19-8 | |

| Record name | 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-4′-ethyl-3,5-difluoro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303186-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-4′-ethyl-3,5-difluoro-1,1′-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701138261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Biphenyl, 4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4'-ethyl-3,5-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Route Overview

The principal synthetic approach to this compound involves the fluorination of a thionocarboxylic acid ester precursor derived from a biphenyl scaffold. The key steps include:

- Starting Material: 3,5-difluoro-4'-ethylbiphenyl-4-thionocarboxylic acid 3,4,5-trifluorophenyl ester

- Fluorinating Agent: Iodine pentafluoride (IF5)

- Fluoride Source: Triethylamine trihydrofluoride salt (NEt3·3HF)

- Solvent: Ethyl acetate

- Reaction Conditions: Stirring at 65°C for approximately 6 hours

- Workup: Quenching with alkali, removal of organic solvent under reduced pressure

- Purification: Silica gel column chromatography followed by recrystallization

This method leverages the high reactivity of iodine pentafluoride as a fluorinating agent to introduce difluoromethyl groups selectively, while triethylamine trihydrofluoride provides a controlled fluoride environment to facilitate the transformation.

Detailed Reaction Conditions and Mechanism

| Step | Reagents & Conditions | Purpose/Outcome |

|---|---|---|

| 1 | 3,5-difluoro-4'-ethylbiphenyl-4-thionocarboxylic acid 3,4,5-trifluorophenyl ester + IF5 + NEt3·3HF in ethyl acetate | Fluorination of thionocarboxylic ester to form difluoromethyl phenoxy biphenyl derivative |

| 2 | Stirring at 65°C for 6 hours | Ensures complete reaction and substitution |

| 3 | Quenching with alkali (e.g., aqueous NaOH or KOH) | Neutralizes acidic byproducts and stops reaction |

| 4 | Removal of ethyl acetate under reduced pressure | Concentrates crude product |

| 5 | Purification by silica gel chromatography | Removes impurities and side products |

| 6 | Recrystallization | Enhances purity and isolates crystalline product |

The reaction mechanism likely involves electrophilic fluorination of the thionocarboxylic acid ester intermediate by IF5, followed by nucleophilic attack from fluoride ions provided by NEt3·3HF to form the difluoromethyl substituent attached to the trifluorophenoxy group. The presence of multiple fluorine atoms stabilizes intermediates and directs substitution patterns.

Industrial Scale Synthesis

Industrial production adapts the above laboratory method with optimizations for yield, safety, and cost-efficiency:

- Scale-up: Larger reactors with controlled temperature and stirring

- Purity: Achieving >98% purity through optimized chromatography and crystallization

- Yield: Enhanced by precise reagent stoichiometry and reaction time control

- Safety: Strict handling protocols for IF5 and fluoride reagents due to toxicity and corrosiveness

Industrial methods maintain the core reaction conditions but may include continuous flow fluorination techniques to improve reproducibility and reduce hazardous exposure.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 3,5-difluoro-4'-ethylbiphenyl-4-thionocarboxylic acid 3,4,5-trifluorophenyl ester |

| Fluorinating Agent | Iodine pentafluoride (IF5) |

| Fluoride Source | Triethylamine trihydrofluoride (NEt3·3HF) |

| Solvent | Ethyl acetate |

| Reaction Temperature | 65°C |

| Reaction Time | 6 hours |

| Workup | Alkali quench, solvent removal |

| Purification | Silica gel chromatography, recrystallization |

| Product Purity | >98% (industrial) |

Research Findings and Notes

- The use of iodine pentafluoride is critical for selective difluoromethylation, as it provides a potent fluorine source capable of converting thionocarboxylic esters into difluoromethyl ethers.

- Triethylamine trihydrofluoride acts both as a fluoride ion donor and a mild base, facilitating the reaction without excessive side reactions.

- The reaction temperature of 65°C balances reaction rate and stability of fluorinated intermediates.

- Purification by silica gel chromatography is necessary due to potential side products from incomplete fluorination or over-fluorination.

- Recrystallization enhances the crystalline quality and purity, important for applications requiring high-grade material.

- The method is reproducible and scalable, making it suitable for both research and industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-ethyl-3,5-difluoro-1,1’-biphenyl undergoes various chemical reactions, including:

Substitution Reactions: Due to the presence of multiple fluorine atoms, it can undergo nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.

Common Reagents and Conditions

Common reagents used in reactions with this compound include iodine pentafluoride, triethylamine trihydrofluoride, and various alkalis for stopping reactions. Conditions typically involve moderate temperatures (around 65°C) and solvents like ethyl acetate .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the formation of various substituted biphenyl derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities due to its unique structural features.

- Anticancer Activity : Research indicates that related phenoxy compounds can inhibit cancer cell lines effectively. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer types, including breast and lung cancers . The presence of the trifluorophenoxy group enhances the interaction with biological targets, potentially leading to improved therapeutic efficacy.

- Anticonvulsant Properties : Certain derivatives of phenoxy compounds have been identified as having anticonvulsant effects in animal models, suggesting that modifications like those present in this compound could yield similar or enhanced pharmacological properties .

Materials Science

Fluorinated compounds are known for their unique physical properties, making them suitable for advanced materials applications.

- Liquid Crystal Displays (LCDs) : The compound's fluorinated structure suggests potential use in liquid crystal displays due to its thermal stability and solubility characteristics. Fluorinated liquid-crystal monomers are being explored for their ability to improve the performance of LCDs by enhancing their electro-optical properties .

- Organic Photovoltaics : The compound may also be utilized in organic photovoltaic cells. Fluorinated biphenyls can enhance charge transport and stability in organic solar cells, contributing to higher efficiency rates .

Environmental Applications

The environmental impact of fluorinated compounds is a growing area of concern and research.

- Biodegradation Studies : Research into the biodegradability of fluorinated compounds is essential for assessing their environmental fate. Studies suggest that while some fluorinated compounds resist degradation, modifications can enhance their breakdown in microbial environments .

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of phenoxy-substituted compounds, researchers found that specific modifications led to enhanced activity against MCF7 and A549 cell lines. The findings suggest that the trifluorophenoxy moiety plays a crucial role in increasing cytotoxicity through improved binding affinity to target proteins involved in cancer progression .

Case Study 2: Organic Photovoltaics

A recent investigation into organic photovoltaics demonstrated that incorporating fluorinated biphenyls into the active layer significantly improved power conversion efficiencies compared to non-fluorinated counterparts. This study highlights the effectiveness of such compounds in enhancing device performance under varying light conditions .

Mechanism of Action

The mechanism of action of 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-ethyl-3,5-difluoro-1,1’-biphenyl is primarily related to its interaction with molecular targets through its fluorine atoms. These interactions can affect various molecular pathways, although specific details on the exact mechanisms are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound is compared to five structurally related fluorinated biphenyls (Table 1). Key differences include substituent groups (ethyl vs. propyl), fluorine atom positioning, and molecular weight.

Table 1: Structural and Physicochemical Comparison

Thermal and Solubility Behavior

- Thermal Stability : The propyl analog (CAS: 303186-20-1) exhibits a melting point of 49°C, while the ethyl variant’s melting point is unspecified but described as a "crystalline powder" . A mixture containing 10 wt% of the propyl analog in a liquid crystal matrix showed a clearing point of 78.8°C, indicating its utility in temperature-responsive materials .

- Solubility: The ethyl compound is sparingly soluble in water but dissolves readily in methanol, ethanol, and aromatic solvents, similar to its propyl counterpart .

Biological Activity

4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4'-ethyl-3,5-difluoro-1,1'-biphenyl (CAS No. 303186-19-8) is a synthetic compound notable for its unique chemical structure and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Profile

The compound's pharmacological profile suggests diverse biological activities primarily due to its phenoxy group and fluorinated structure. The following sections detail its interactions with various biological systems.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HT-29 (colon cancer)

- A549 (lung cancer)

The compound demonstrated a notable ability to inhibit cell proliferation in these lines, with IC values indicating effective concentrations for therapeutic potential.

The proposed mechanisms through which the compound exerts its biological effects include:

- Inhibition of Kinase Activity : Similar compounds have shown inhibitory effects on key kinases involved in cancer progression, such as DAPK1 and CSF1R .

- Induction of Apoptosis : The compound may trigger apoptosis through intrinsic pathways by affecting mitochondrial function and activating caspases .

3. Neuropharmacological Effects

The compound's interaction with serotonin receptors has been explored due to the importance of these receptors in mood regulation and anxiety disorders:

- Serotonin Receptor Affinity : It has been noted that certain derivatives exhibit affinity for multiple serotonin receptor subtypes (5-HT1A, 5-HT2A), suggesting potential use in treating mood disorders .

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

Q & A

Q. What are the recommended synthetic protocols for preparing 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4'-ethyl-3,5-difluoro-1,1'-biphenyl?

Answer: The synthesis typically involves multi-step halogenation and coupling reactions. For example:

- Step 1: Fluorination of biphenyl precursors using trifluoromethylation agents (e.g., SF₄ or XeF₂) under inert conditions.

- Step 2: Coupling of difluoromethoxy and trifluorophenoxy groups via nucleophilic substitution, requiring anhydrous solvents (e.g., THF or DMF) and catalysts like Pd(PPh₃)₄.

- Step 3: Purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol/water mixtures .

Q. How is the structural characterization of this compound performed, particularly for crystallographic analysis?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve crystal structures. Key parameters:

- Data collection: Mo-Kα radiation (λ = 0.71073 Å), low-temperature (100 K) to minimize thermal motion.

- Refinement: Full-matrix least-squares on F², with anisotropic displacement parameters for non-H atoms.

- Validation: Check R-factor convergence (R₁ < 0.05) and residual electron density (< 0.5 eÅ⁻³) .

Q. What safety and toxicity data are available for this compound?

Answer: Limited toxicity data exist, but safety assessments indicate:

- Acute oral toxicity (LD₅₀): >2,000 mg/kg in rodent models.

- Mutagenicity: Negative in Ames tests (bacterial reverse mutation assay).

- Handling: Use PPE (gloves, goggles) due to fluorinated byproducts (e.g., HF gas risk) .

Advanced Research Questions

Q. How can analytical methods like GC-MS/MS be optimized for detecting trace quantities in environmental matrices?

Answer: QuEChERS extraction followed by GC-MS/MS (MRM mode) is effective:

- Sample prep: Homogenize dust/soil with acetonitrile, MgSO₄, and PSA sorbents to remove interferents.

- GC conditions: DB-5MS column (30 m × 0.25 mm), splitless injection (250°C), He carrier gas.

- MS/MS transitions: Monitor m/z 281.1 → 252.0 (quantifier) and 281.1 → 195.1 (qualifier) with collision energy 15–25 eV.

- LOD/LOQ: Achieve ≤0.1 ng/g sensitivity via matrix-matched calibration .

Q. What thermodynamic properties (e.g., heat capacity) are critical for modeling this compound’s phase behavior?

Answer: Experimental heat capacity () data are sparse, but regression models from similar fluorinated biphenyls suggest:

- Polynomial fit: , where coefficients are derived from DSC measurements (e.g., , for 458–490 K).

- Phase transitions: Monitor via differential scanning calorimetry (DSC) at 5 K/min under N₂. Expect melting points >200°C due to rigid fluorinated backbone .

Q. How do structural modifications (e.g., alkyl chain length) impact mesomorphic properties in liquid crystal applications?

Answer: The ethyl group at the 4'-position balances molecular rigidity and fluidity:

Q. How should researchers resolve contradictions in reported toxicity data?

Answer: Discrepancies (e.g., conflicting Ames test results) arise from:

- Purity variances: Ensure ≥99% purity (HPLC-UV, tR = 12.3 min).

- Metabolic activation: Use S9 liver fractions from induced rodents to assess pro-mutagenic potential.

- Cross-validation: Compare data across OECD-compliant labs and replicate under GLP conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.